molecular formula C16H15ClN2O3 B12023458 2-Chloro-N-isopropyl-4-nitro-N-phenylbenzamide CAS No. 618443-95-1

2-Chloro-N-isopropyl-4-nitro-N-phenylbenzamide

Cat. No.: B12023458
CAS No.: 618443-95-1
M. Wt: 318.75 g/mol
InChI Key: WUZDYHRFRRQIAK-UHFFFAOYSA-N
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Description

2-Chloro-N-isopropyl-4-nitro-N-phenylbenzamide is an organic compound with the molecular formula C16H15ClN2O3. It is a rare and unique chemical often used in early discovery research . This compound is characterized by its complex structure, which includes a chloro group, an isopropyl group, a nitro group, and a phenylbenzamide moiety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isopropyl-4-nitro-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted benzamides .

Scientific Research Applications

2-Chloro-N-isopropyl-4-nitro-N-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-isopropyl-4-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. It is known to interact with nuclear receptor coactivator 2, peroxisome proliferator-activated receptor gamma, and retinoic acid receptor RXR-alpha. These interactions can affect various cellular pathways, influencing processes like lipid metabolism and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-isopropyl-4-nitro-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a valuable compound in research and development .

Properties

CAS No.

618443-95-1

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

2-chloro-4-nitro-N-phenyl-N-propan-2-ylbenzamide

InChI

InChI=1S/C16H15ClN2O3/c1-11(2)18(12-6-4-3-5-7-12)16(20)14-9-8-13(19(21)22)10-15(14)17/h3-11H,1-2H3

InChI Key

WUZDYHRFRRQIAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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